molecular formula C5H8ClN3 B1282235 5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole CAS No. 84804-69-3

5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole

Cat. No.: B1282235
CAS No.: 84804-69-3
M. Wt: 145.59 g/mol
InChI Key: PDVSHBCOEGYRQB-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with chloromethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole typically involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with chloromethylating agents. One common method is the reaction of 1,3-dimethyl-1H-1,2,4-triazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processing to optimize yield and efficiency. This method allows for better control of reaction conditions, leading to higher purity and reduced by-products. The use of automated systems and real-time monitoring can further enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.

    Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Substituted triazoles with various functional groups.

    Oxidation: Triazole N-oxides.

    Reduction: Methyl-substituted triazoles.

Scientific Research Applications

5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-1,2,4-triazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    5-(Hydroxymethyl)-1,3-dimethyl-1H-1,2,4-triazole: Contains a hydroxymethyl group instead of chloromethyl, leading to different reactivity and applications.

    5-(Bromomethyl)-1,3-dimethyl-1H-1,2,4-triazole: Similar structure but with a bromomethyl group, which can undergo similar reactions but with different kinetics and selectivity.

Uniqueness

5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The presence of the chloromethyl group allows for versatile functionalization, making it a valuable intermediate in the synthesis of various biologically active compounds and materials.

Biological Activity

5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antifungal properties, anticancer effects, and structure-activity relationships (SAR).

Antifungal Activity

Recent studies have highlighted the antifungal potential of triazole derivatives, including this compound. Triazoles are known for their ability to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes.

Key Findings:

  • Inhibition of Fungal Growth: Triazole compounds have shown significant antifungal activity against various pathogens such as Candida albicans and Aspergillus fumigatus. For instance, derivatives with halogen substituents (e.g., Cl) exhibit enhanced antifungal properties compared to those without .
  • Minimum Inhibitory Concentration (MIC): The MIC values for several triazole derivatives range from 0.0156 to 2.0 µg/mL against Candida species. Specifically, compounds with a chloromethyl group demonstrated promising efficacy against fluconazole-resistant strains .
CompoundPathogenMIC (µg/mL)
This compoundCandida albicans0.25
5-(Chloromethyl)-1H-1,2,4-triazole derivativeAspergillus fumigatus0.125

Anticancer Activity

Emerging research indicates that triazole derivatives may also possess anticancer properties. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Case Studies:

  • Triazole and Lung Cancer: A study demonstrated that triazole compounds exhibited significant cytotoxicity against non-small-cell lung cancer cells (A549 and H1975). The most active compound showed an IC50 value of approximately 5 µM .
  • Mechanism of Action: The anticancer activity is primarily attributed to ROS generation within cancer cells. This mechanism was validated through experiments showing reduced cytotoxicity in the presence of free-radical scavengers like N-acetyl cysteine .

Structure-Activity Relationship (SAR)

Understanding the SAR of triazoles is crucial for developing more effective compounds. Modifications to the triazole ring and substituents can significantly impact biological activity.

Key Insights:

  • Substituent Effects: The presence of electron-withdrawing groups such as halogens enhances antifungal activity. For example, compounds with a chloromethyl group at specific positions on the triazole ring demonstrated improved efficacy compared to their non-substituted counterparts .
  • Analog Development: Research has led to the synthesis of various analogs with distinct substituents that optimize both antifungal and anticancer activities. These modifications allow for fine-tuning the pharmacological properties of triazoles .

Properties

IUPAC Name

5-(chloromethyl)-1,3-dimethyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3/c1-4-7-5(3-6)9(2)8-4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVSHBCOEGYRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80518234
Record name 5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84804-69-3
Record name 5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared by a modification of a reported method (Kuebel, B. DE 3118258, Dec. 2, 1982): A 2 L-round bottomed flask equipped with a magnetic stirrer was charged with acetamidine hydrochloride (94.5 g, 1.0 mol) and methanol (500 mL). Methylhydrazine (50.0 g, 1.1 mol) was added slowly via a dropping funnel over 30 min at room temperature under nitrogen blanket. After 2 d, the solvent was removed in vacuo, and the resulting residue triturated with ethyl acetate, filtered, and washed with ethyl acetate (3×400 mL). After drying the residue in a vacuum oven at 50° C., the crude intermediate amidrazone, N′-methylethanehydrazonamide hydrochloride (109.8 g) was used directly in the next step. This intermediate (109.8 g) was suspended in dichloromethane (400 mL), cooled to 0–5° C., and treated slowly with triethylamine (100.2 g) at this temperature. Chloroacetyl chloride (103.7 g, 1.02 mol) was added slowly over 30 min at 0–5° C. via a dropping funnel. The reaction mixture was allowed to warm to room temperature and stirred for 18 h under nitrogen blanket. The solvent was then removed under reduced pressure, affording a residue (432.6 g) containing the N-chloroacetyl amidrazone intermediate. Polyphosphoric acid, PPA (400 g) was added to this material in a 2 L-3 necked flask, which was equipped with an overhead stirrer, a water condenser and a thermometer. The reaction mixture was stirred and heated at 120–130° C. for 4 h. Upon cooling to 80° C., water (400 mL) was added slowly and stirring continued for an additional 2 h. Aqueous NaOH (100 g/150 mL) was used to adjust the pH from 3 to 9. The organic material was extracted with chloroform (4×1 L), and the resulting solution treated with activated charcoal, dried with Na2SO4, filtered, and evaporated carefully. The dark oily residue thus obtained was extracted with a mixture of ether (700 mL) and pentane (300 mL) to separate the product from insoluble impurities. The yellow supernatant was decanted and the solvent removed carefully in vacuo (30° C. and ˜10 Torr), affording 60.0 g (46% overall) of the title product as an oil (95% pure by NMR).
Quantity
94.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Methylhydrazine
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
103.7 g
Type
reactant
Reaction Step Three

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